molecular formula C12H8O3 B8260593 Benzaldehyde,4-(3-furanyl)-

Benzaldehyde,4-(3-furanyl)-

Cat. No.: B8260593
M. Wt: 200.19 g/mol
InChI Key: RZTMEQDWGXNUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde,4-(3-furanyl)- is an organic compound that features both a furan ring and a benzaldehyde moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde,4-(3-furanyl)- can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the furan ring . Another method involves the formylation of furan derivatives using formylating agents such as formic acid or formic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production of Benzaldehyde,4-(3-furanyl)- typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde,4-(3-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Benzaldehyde, 4-(3-furanyl)-, also known as 4-(furan-3-yl)benzaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

Benzaldehyde, 4-(3-furanyl)- is characterized by a benzene ring substituted with a furan moiety and an aldehyde group. Its molecular formula is C11H8O2C_{11}H_8O_2, and it has been identified in various natural sources, including certain fungi such as Sarcodontia crocea .

1. Antimicrobial Activity

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of Schiff bases derived from furan-containing aldehydes, demonstrating enhanced antimicrobial effects against pathogens like Escherichia coli and Streptococcus pneumoniae . The complexes formed from these Schiff bases showed superior activity compared to their free forms.

Compound Activity Pathogen
4-(Furan-3-yl)benzaldehydeAntimicrobialE. coli, S. pneumoniae
Schiff base derived from furanAntimicrobialBacillus thuringiensis

2. Antioxidant Properties

Benzaldehyde derivatives have also been studied for their antioxidant capabilities. The furan ring contributes to the electron-donating ability of the compound, which is crucial in scavenging free radicals. This property is particularly valuable in developing new therapeutic agents for oxidative stress-related diseases.

3. Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain furan-containing compounds exhibited notable cytotoxic effects, suggesting potential applications in cancer therapy .

Cell Line Compound Tested IC50 (µM)
MCF-74-(Furan-3-yl)benzaldehyde25
HepG2Furan-based Schiff base15

The biological activity of benzaldehyde, 4-(3-furanyl)- can be attributed to several mechanisms:

  • Free Radical Scavenging: The furan ring enhances the ability of the compound to donate electrons, neutralizing free radicals.
  • Enzyme Inhibition: Some studies suggest that benzaldehyde derivatives can inhibit key enzymes involved in pathogenic processes, thereby exerting antimicrobial effects.
  • Interaction with Cellular Targets: Molecular docking studies have indicated that these compounds can bind effectively to specific proteins involved in cell cycle regulation and apoptosis .

1. Antimicrobial Efficacy

A recent study synthesized several furan-based Schiff bases and evaluated their antimicrobial activities against a panel of bacteria. The results showed that the complexation with metal ions significantly enhanced the antimicrobial properties compared to the uncomplexed ligands .

2. Cancer Cell Line Testing

In vitro tests on human colorectal carcinoma cell lines demonstrated that furan-containing aminophosphonates exhibited higher antiproliferative activity than their non-furan counterparts. This suggests a structure-activity relationship where the presence of the furan moiety plays a critical role in enhancing biological activity .

Properties

IUPAC Name

3-(4-formylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)11-5-6-15-12(11)8-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTMEQDWGXNUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(OC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699116
Record name 3-(4-Formylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885465-98-5
Record name 3-(4-Formylphenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.